Cas no 900007-23-0 (N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)

N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide is a specialized organic compound featuring a dihydropyrazine core with ethoxyphenyl and acetamide substituents. Its structure incorporates a sulfanyl linkage, enhancing reactivity in synthetic applications. The presence of ethoxy groups contributes to improved solubility in organic solvents, facilitating its use in pharmaceutical and agrochemical intermediates. The compound’s dihydropyrazine moiety offers potential as a scaffold for bioactive molecules, particularly in kinase inhibition or antimicrobial research. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and stability under standard conditions further support its utility in advanced chemical synthesis.
N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide structure
900007-23-0 structure
Product name:N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide
CAS No:900007-23-0
MF:C22H23N3O4S
MW:425.500724077225
CID:5494719
PubChem ID:18579506

N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 900007-23-0
    • AKOS024670849
    • F2696-0734
    • N-(4-ethoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
    • N-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
    • N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
    • N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide
    • Inchi: 1S/C22H23N3O4S/c1-3-28-18-9-5-16(6-10-18)24-20(26)15-30-21-22(27)25(14-13-23-21)17-7-11-19(12-8-17)29-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,26)
    • InChI Key: VZSYBTVYWXGOLB-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC(=CC=1)OCC)=O)C1C(N(C=CN=1)C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 425.14092740g/mol
  • Monoisotopic Mass: 425.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 9
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: 3.5

N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2696-0734-5μmol
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2696-0734-20μmol
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2696-0734-10mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2696-0734-4mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2696-0734-2μmol
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2696-0734-30mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2696-0734-40mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2696-0734-75mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2696-0734-10μmol
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2696-0734-1mg
N-(4-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
900007-23-0 90%+
1mg
$54.0 2023-05-16

Additional information on N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide

Introduction to N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide and CAS No 900007-23-0

N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 900007-23-0, represents a significant advancement in the design of molecules that could modulate biological pathways relevant to various diseases. The intricate architecture of this molecule, featuring multiple functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The chemical structure of N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide is characterized by the presence of several key functional groups, including an amide group, a sulfanyl group, and aromatic rings. These features contribute to the compound's reactivity and its potential ability to interact with biological targets. The amide group, for instance, is known to be a crucial moiety in many bioactive molecules, often participating in hydrogen bonding interactions that are essential for binding to proteins and enzymes.

In recent years, there has been a growing interest in the development of novel compounds that can modulate inflammatory pathways. The sulfanyl group in N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide suggests potential anti-inflammatory properties. Sulfanyl-containing compounds have been widely studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the aromatic rings in this molecule may contribute to its binding affinity by providing hydrophobic interactions with biological targets.

The synthesis of N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex framework of this molecule. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of various functional groups with high selectivity.

The pharmacological profile of N-(4-ethoxyphenyl)-2-{4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide is currently under investigation in several preclinical studies. Initial findings suggest that this compound exhibits promising activity against several disease models, including those related to inflammation and pain. The ability of this molecule to interact with multiple biological targets makes it a versatile tool for studying complex pathological processes. Furthermore, its unique structure may offer advantages over existing therapeutics by providing a novel mechanism of action.

In the context of drug discovery, N-(4-ethoxyphenyl)-2-{4-(4- ethanol yl phen yl ) -3-o xo -3, 4-di hyd ropyr azin -2-y lsulfanyl }acetamide stands out as a compound with significant potential. The integration of computational modeling and high-throughput screening techniques has enabled researchers to rapidly assess the binding affinity and pharmacokinetic properties of this molecule. These advancements have facilitated the identification of lead compounds that can be further optimized for clinical use.

The future prospects for N-(4- ethanol yl phen yl ) -2-{4-( 4- ethanol yl phen yl ) -3-o xo -3, 4-di hyd ropyr azin -2-y lsulfanyl }acetamide are exciting and multifaceted. Ongoing research aims to elucidate its mechanism of action at a molecular level and to explore its potential in treating various therapeutic indications. Additionally, efforts are being made to develop analogues of this compound that may exhibit enhanced efficacy and reduced side effects. The combination of experimental and computational approaches will be crucial in realizing these goals.

In conclusion, N-(4- ethanol yl phen yl ) -2-{4-(< stron g> 4- ethanol phen yl ) -3-o xo -3, 4-di hyd ropyr azin -2-y lsulfanyl }acetamide is a remarkable compound with significant potential in pharmaceutical applications. Its unique structure and functional properties make it an attractive candidate for further investigation in drug discovery. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play a pivotal role in advancing medical science.

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